Methitural

Description

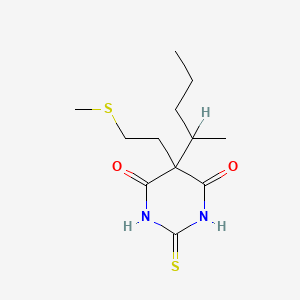

Structure

3D Structure

Properties

IUPAC Name |

5-(2-methylsulfanylethyl)-5-pentan-2-yl-2-sulfanylidene-1,3-diazinane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2S2/c1-4-5-8(2)12(6-7-18-3)9(15)13-11(17)14-10(12)16/h8H,4-7H2,1-3H3,(H2,13,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEMCRVSPPRNENL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C1(C(=O)NC(=S)NC1=O)CCSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

730-68-7 (hydrochloride salt) | |

| Record name | Methitural [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000467436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10861962 | |

| Record name | 5-[2-(Methylsulfanyl)ethyl]-5-(pentan-2-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

467-43-6 | |

| Record name | Dihydro-5-(1-methylbutyl)-5-[2-(methylthio)ethyl]-2-thioxo-4,6(1H,5H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=467-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methitural [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000467436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-[2-(Methylsulfanyl)ethyl]-5-(pentan-2-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHITURAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DZQ457UJ3Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Methitural's Mechanism of Action: A Technical Guide

DISCLAIMER: Methitural is an ultra-short-acting barbiturate anesthetic that was briefly marketed in the 1950s. Due to its rapid abandonment, there is a significant lack of high-quality, in-depth studies on its specific mechanism of action.[1][2] This guide, therefore, extrapolates much of its analysis from the well-established pharmacology of the barbiturate class of drugs, with specific comparative data included where available.

Executive Summary

This compound, a thiobarbiturate derivative, is presumed to exert its anesthetic effects primarily through the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. This interaction potentiates the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to sedation and hypnosis. At higher concentrations, it is likely that this compound can directly activate the GABA-A receptor, further contributing to its anesthetic properties. This mechanism is shared with other barbiturates, though quantitative differences in potency and efficacy exist.

Core Mechanism of Action: GABA-A Receptor Modulation

The principal molecular target of this compound is the GABA-A receptor, a ligand-gated ion channel. The binding of barbiturates to the GABA-A receptor complex is distinct from the GABA binding site itself, classifying them as allosteric modulators.[3][4]

The binding of this compound is thought to increase the duration of the opening of the chloride (Cl-) channel when GABA is bound, without affecting the frequency of channel opening.[4] This prolonged opening leads to an increased influx of chloride ions into the neuron, causing hyperpolarization of the cell membrane and making it less likely to fire an action potential. This enhanced inhibitory neurotransmission is the basis for the sedative and hypnotic effects of this compound.

At higher, anesthetic concentrations, barbiturates have been shown to directly activate the GABA-A receptor, even in the absence of GABA.[5][6] This direct agonism leads to a more profound depression of the central nervous system.

Signaling Pathway Diagram

Caption: Proposed signaling pathway for this compound at the GABA-A receptor.

Pharmacodynamic Data

Specific pharmacodynamic data for this compound is scarce. The following table summarizes the available comparative data and provides representative data for other barbiturates to offer context.

| Parameter | This compound | Thiopental | Pentobarbital | Phenobarbital | Amobarbital |

| Anesthetic Potency | Approx. 2/3 that of thiopental | Reference | - | - | - |

| Gravimetric Dose (Human) | Approx. 2x that of thiopental[7] | Reference[7] | - | - | - |

| EC50 (IPSC Decay) | Not Available | Not Available | 41 µM[5] | 144 µM[5] | 103 µM[5] |

| EC50 (GABA-A Agonism) | Not Available | Not Available | - | 133 µM[5] | - |

Experimental Protocols

Electrophysiology (Voltage-Clamp)

-

Objective: To measure the effect of the compound on GABA-A receptor-mediated currents.

-

Methodology:

-

Prepare brain slices or cultured neurons expressing GABA-A receptors.

-

Establish whole-cell patch-clamp recordings.

-

Apply GABA to elicit an inhibitory postsynaptic current (IPSC).

-

Co-apply the test compound (e.g., this compound) with GABA and measure changes in the IPSC decay time constant and amplitude.

-

Apply the test compound alone at increasing concentrations to test for direct receptor activation.

-

Radioligand Binding Assay

-

Objective: To determine the binding affinity and site of the compound on the GABA-A receptor complex.

-

Methodology:

-

Prepare a membrane fraction from brain tissue rich in GABA-A receptors.

-

Incubate the membranes with a radiolabeled ligand that binds to a specific site on the GABA-A receptor (e.g., [3H]-muscimol for the GABA binding site).

-

Add increasing concentrations of the unlabeled test compound to compete with the radioligand.

-

Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound.

-

Experimental Workflow Diagram

Caption: A hypothetical workflow for characterizing a GABA-A receptor modulator.

Conclusion

While specific data on this compound is limited, its classification as a barbiturate strongly implies a mechanism of action centered on the positive allosteric modulation and direct activation of the GABA-A receptor. This leads to an enhancement of inhibitory neurotransmission and subsequent anesthesia. Further research, following modern experimental protocols, would be necessary to fully elucidate the unique pharmacological profile of this compound.

References

- 1. Rise and decline of the barbiturate this compound for intravenous anesthesia: A systematic search and narrative synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Experimental GABA A Receptor Agonists and Allosteric Modulators for the Treatment of Focal Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Barbiturate activation and modulation of GABA(A) receptors in neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Modulation of the GABAA receptor by depressant barbiturates and pregnane steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.co.za [journals.co.za]

Methitural Sodium: A Technical Guide to its Core Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Methitural sodium was introduced as a rapid-onset, short-duration anesthetic for minor surgical procedures.[1] Its clinical use was, however, short-lived, and it was ultimately superseded by other agents due to its high cost and a lack of significant advantages over existing therapies like thiopental.[2] Despite its brief clinical history, understanding the pharmacodynamics of this compound sodium offers valuable insights into the structure-activity relationships of barbiturates and the evolution of anesthetic agents.

Mechanism of Action: GABA-A Receptor Modulation

The principal pharmacodynamic effect of this compound sodium, like all barbiturates, is its interaction with the GABA-A receptor, a ligand-gated ion channel in the central nervous system.

-

Potentiation of GABAergic Neurotransmission: this compound sodium binds to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site. This binding enhances the effect of GABA, increasing the duration of the opening of the chloride (Cl-) channel. The influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential, thus causing neuronal inhibition and the clinical effects of sedation and anesthesia.

Signaling Pathway of this compound Sodium at the GABA-A Receptor

Quantitative Pharmacodynamic Data

As previously stated, specific quantitative data for this compound sodium is scarce in the available literature. The following table provides illustrative pharmacodynamic values for the related compound, thiopental, to offer a comparative framework.

| Parameter | Value (Thiopental) | Description | Reference |

| EC50 (Loss of Consciousness) | 11.3 µg/mL | The plasma concentration at which 50% of the population loses voluntary motor power. | [3] |

| EC50 (EEG Burst Suppression) | 33.9 µg/mL | The plasma concentration required to produce electroencephalogram (EEG) burst suppression in 50% of subjects, indicating deep anesthesia. | [3] |

| Protein Binding | 80-90% | The fraction of the drug bound to plasma proteins, primarily albumin. The unbound fraction is pharmacologically active. | [4] |

Experimental Protocols

Detailed experimental protocols for this compound sodium are not available. However, the pharmacodynamics of a novel anesthetic agent would typically be characterized using a combination of in vitro and in vivo models.

In Vitro Electrophysiology

-

Objective: To determine the effect of the compound on the GABA-A receptor ion channel function.

-

Methodology:

-

Cell Culture: Use of cell lines (e.g., HEK293) stably expressing recombinant human GABA-A receptor subunits or primary neuronal cultures.

-

Patch-Clamp Recording: Whole-cell voltage-clamp recordings are performed to measure chloride currents in response to GABA application in the presence and absence of the test compound.

-

Data Analysis: Concentration-response curves are generated to determine the EC50 for the potentiation of GABA-activated currents.

-

In Vivo Anesthetic Efficacy Models

-

Objective: To assess the anesthetic potency and duration of action in a living organism.

-

Methodology (Rodent Model):

-

Animal Model: Typically rats or mice.

-

Drug Administration: The compound is administered intravenously via a tail vein catheter.

-

Assessment of Anesthesia: The primary endpoint is the loss of the righting reflex (the inability of the animal to right itself when placed on its back).

-

Data Analysis: The dose required to induce loss of the righting reflex in 50% of the animals (ED50) is calculated. The duration of anesthesia is measured as the time from the loss to the spontaneous return of the righting reflex.

-

Experimental Workflow for Anesthetic Drug Characterization

Clinical and Toxicological Profile

Clinical experience with this compound sodium indicated a rapid onset and short duration of action. However, it was associated with side effects common to barbiturates, including respiratory depression. One of the practical disadvantages noted during its use was the occurrence of coughing and hiccuping, which made it less ideal for routine clinical applications.

Specific toxicological data, such as the LD50, for this compound sodium are not well-documented in modern databases. For comparison, the lethal dose of other short-acting barbiturates like pentobarbital is in the range of 2-3 grams, and this is significantly lowered by the co-ingestion of other central nervous system depressants like alcohol.

Conclusion

This compound sodium represents an early step in the development of intravenous anesthetic agents. Its pharmacodynamic profile is characteristic of the barbiturate class, primarily acting as a positive allosteric modulator of the GABA-A receptor. While the lack of specific quantitative data limits a detailed modern analysis, its history underscores the therapeutic challenges of the time, including the balance between efficacy, side effects, and cost. Further research into historical archives may yet uncover more detailed pharmacodynamic information about this compound.

References

An In-depth Technical Guide to the Chemical Structure of Methitural

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methitural, also known by trade names such as Neraval and Thiogenal, is a barbiturate derivative developed in the 1950s.[1] Chemically, it is a thiobarbiturate, distinguished by the presence of a sulfur atom at the C2 position of the pyrimidine ring. It was briefly marketed in Europe as an ultra-short-acting intravenous anesthetic.[1] Its clinical use was, however, short-lived due to a lack of significant advantages over the contemporaneously used thiopental and higher associated costs, leading to its eventual withdrawal from the market.[2]

This guide provides a detailed overview of the chemical structure of this compound, including its physicochemical properties, synthesis, and spectroscopic characteristics. It is intended for a technical audience in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Physicochemical Properties

This compound is a 5,5-disubstituted 2-thiobarbituric acid. The official IUPAC name is 5-[2-(methylsulfanyl)ethyl]-5-(2-pentanyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione.[1] The structure features a chiral center at the second carbon of the pentanyl substituent.

dot

Caption: Chemical structure of this compound with its thiobarbiturate core.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 5-[2-(methylsulfanyl)ethyl]-5-(2-pentanyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione[1] |

| CAS Number | 467-43-6[1] |

| Molecular Formula | C₁₂H₂₀N₂O₂S₂[1] |

| Molecular Weight | 288.43 g/mol [3] |

| SMILES | CCCC(C)C1(CCSC)C(=O)NC(=S)NC1=O[4] |

| InChI Key | KEMCRVSPPRNENL-UHFFFAOYSA-N[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Physical State | Yellow, very hygroscopic crystals | [3] |

| Odor | Slight odor of mercaptans | [3] |

| Melting Point | 79-81 °C | [5] |

| 88-93 °C (361-366 K) | [6][7] | |

| Solubility | Freely soluble in water | [3] |

| pH | ~9.5 (10% aqueous solution) | [3] |

| pKa | Data not available | |

| LogP | Data not available |

Note: The discrepancy in melting points may be attributable to the existence of different polymorphic forms, a phenomenon observed in related barbiturate compounds.[6][7]

Synthesis of this compound

The synthesis of this compound was described by Zima and Von Werder in U.S. patent 2,802,827.[1] The process involves a three-step sequence starting from a substituted cyanoacetate.

dot

Caption: Synthetic workflow for the preparation of this compound.

Experimental Protocol Summary

A detailed experimental protocol from the original patent is not readily accessible. However, the synthesis can be summarized as follows, based on established chemical principles for barbiturate synthesis:[1][2]

-

Alkylation: A carbanion is generated from a suitable cyanoacetate derivative (e.g., ethyl 2-cyano-3-methylhexanoate) using a strong base. This carbanion is then alkylated with 2-chloroethylmethyl sulfide to introduce the methylsulfanylethyl side chain, yielding the α,α-disubstituted cyanoester intermediate.

-

Condensation: The resulting cyanoester is condensed with thiourea in the presence of a base, such as sodium ethoxide. This reaction forms the thiobarbiturate ring, resulting in an imine intermediate.

-

Hydrolysis: The imine intermediate is subsequently hydrolyzed under acidic conditions to yield the final product, this compound. The product can then be purified by recrystallization.

Mechanism of Action

As a member of the barbiturate class, this compound exerts its central nervous system depressant effects by acting as a positive allosteric modulator of the GABA-A (γ-aminobutyric acid type A) receptor. The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system and functions as a ligand-gated chloride ion channel.

dot

Caption: Signaling pathway of this compound at the GABA-A receptor.

The binding of GABA to its receptor opens the chloride channel, leading to an influx of chloride ions. This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus inhibiting neurotransmission. This compound binds to a distinct allosteric site on the GABA-A receptor complex. This binding potentiates the effect of GABA by increasing the duration of chloride channel opening, which enhances the inhibitory signal. At higher concentrations, barbiturates can also directly activate the GABA-A receptor, contributing to their anesthetic effects.

Spectroscopic Analysis

Experimental spectroscopic data for this compound is scarce in the published literature. This section provides an overview of the expected spectroscopic characteristics based on its chemical structure and the known behavior of related thiobarbiturate compounds.

Mass Spectrometry

Mass spectrometry of barbiturates often results in extensive fragmentation, particularly through α-cleavage of the side chains at the C5 position.[5][6] For this compound, the molecular ion (M⁺) would have an m/z of 288. In negative ion mode electrospray ionization (ESI-), the [M-H]⁻ ion at m/z 287 would be expected, which is consistent with available data.[4]

Expected Fragmentation Pathways:

-

Loss of the pentanyl side chain: Cleavage at the bond between the C5 of the ring and the pentanyl group would be a likely fragmentation pathway.

-

Loss of the methylsulfanylethyl side chain: Similar cleavage of the other C5 substituent would also be expected.

-

Ring fragmentation: The barbiturate ring itself can undergo various cleavage patterns, although these are often less prominent than the initial loss of the large alkyl substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental NMR spectra for this compound are readily available. The following table provides a theoretical prediction of the ¹H and ¹³C chemical shift ranges for the key structural motifs.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Structural Moiety | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-H (Amide/Thioamide) | 10.0 - 12.0 (broad) | - |

| C=S (Thioamide) | - | 170 - 185 |

| C=O (Amide) | - | 160 - 175 |

| C5 (Quaternary) | - | 50 - 65 |

| -CH- (Pentanyl) | 1.5 - 2.5 | 35 - 50 |

| -CH₂- (Pentanyl & Ethylsulfanyl) | 0.8 - 2.8 | 20 - 40 |

| S-CH₂- | 2.5 - 3.0 | 25 - 35 |

| S-CH₃ | 2.0 - 2.5 | 10 - 20 |

| -CH₃ (Pentanyl) | 0.8 - 1.2 | 10 - 20 |

Note: These are estimated values based on typical chemical shifts for similar functional groups. Actual spectra would require experimental determination.

Experimental Protocol for Spectroscopic Analysis (General)

Should a sample of this compound be available for analysis, the following general protocols would be applicable.

-

NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).

-

Data Acquisition: Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters for small molecules would be employed.

-

-

Mass Spectrometry (LC-MS/MS):

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a solvent compatible with reverse-phase liquid chromatography (e.g., methanol or acetonitrile).

-

Chromatography: Inject the sample onto a C18 column using a gradient elution with mobile phases such as water and acetonitrile, both typically containing a small amount of an additive like formic acid or ammonium acetate to improve ionization.

-

Mass Analysis: Analyze the eluent using an electrospray ionization (ESI) source in both positive and negative ion modes. Acquire full scan MS and data-dependent MS/MS spectra to observe the parent ion and its fragmentation patterns.

-

Conclusion

This compound is a thiobarbiturate with a well-defined chemical structure, though its clinical and research prominence was limited. This guide has synthesized the available information on its chemical properties, synthesis, and mechanism of action. While a comprehensive set of experimental data, particularly spectroscopic, is not available in modern literature, this document provides a foundational understanding of its chemical nature for scientific and research purposes.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | CAS#:467-43-6 | Chemsrc [chemsrc.com]

- 3. This compound [webbook.nist.gov]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. This compound manufacturers and suppliers - chemicalbook [m.chemicalbook.com]

- 6. Buthalital and this compound – 5,5-substituted derivatives of 2-thiobarbituric acid forming the same type of hydrogen-bonded chain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. files.core.ac.uk [files.core.ac.uk]

In-Depth Technical Guide: Methitural (CAS Number 467-43-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methitural, with the CAS number 467-43-6, is a thiobarbiturate derivative that was introduced in the 1950s as an ultra-short-acting intravenous anesthetic.[1] Also known by its trademarks Neraval and Thiogenal, it was developed to offer a rapid onset and quick recovery for surgical procedures.[1] Despite demonstrating some advantages over the contemporary standard, thiopental, including a potentially lower cumulative effect and reduced liver toxicity, its clinical use declined, and it is no longer marketed.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, synthesis, pharmacology, mechanism of action, and metabolism for an audience engaged in pharmaceutical research and development.

Chemical and Physical Properties

This compound is chemically designated as 5-(1-methylbutyl)-5-(2-methylthioethyl)-2-thiobarbituric acid. Its structure is characterized by a thiobarbiturate core with two substituents at the 5-position: a 1-methylbutyl group and a 2-(methylthio)ethyl group.

| Property | Value | Reference |

| CAS Number | 467-43-6 | |

| Molecular Formula | C₁₂H₂₀N₂O₂S₂ | |

| Molecular Weight | 288.43 g/mol | |

| Appearance | White crystalline solid | |

| Melting Point | Not available | |

| pKa | Not available | |

| Solubility | Soluble in alkaline solutions |

Synthesis

The synthesis of this compound is detailed in U.S. Patent 2,802,827. The process involves the condensation of a disubstituted malonic ester with thiourea in the presence of a base.

Experimental Protocol: Synthesis of this compound

Materials:

-

Diethyl 2-(1-methylbutyl)-2-(2-methylthioethyl)malonate

-

Thiourea

-

Sodium ethoxide

-

Absolute ethanol

-

Hydrochloric acid

Procedure:

-

Preparation of Sodium Ethoxide Solution: Dissolve sodium metal in absolute ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.

-

Condensation Reaction: To the freshly prepared sodium ethoxide solution, add diethyl 2-(1-methylbutyl)-2-(2-methylthioethyl)malonate and thiourea.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours to facilitate the condensation reaction.

-

Acidification: After cooling, carefully acidify the reaction mixture with hydrochloric acid to precipitate the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield pure 5-(1-methylbutyl)-5-(2-methylthioethyl)-2-thiobarbituric acid.

Synthetic workflow for this compound.

Pharmacology and Mechanism of Action

This compound is a central nervous system depressant with anesthetic properties. Its primary mechanism of action is the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor.

Anesthetic Potency

| Agent | Relative Anesthetic Potency |

| Thiopental | 1 |

| This compound | ~0.67 |

Mechanism of Action: GABA-A Receptor Modulation

Like other barbiturates, this compound binds to a specific site on the GABA-A receptor, a ligand-gated ion channel. This binding allosterically modulates the receptor, increasing the duration of the chloride channel opening induced by GABA. The influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it more difficult for an action potential to be generated and resulting in neuronal inhibition and the observed anesthetic effects.

This compound's modulation of the GABA-A receptor.

Pharmacokinetics and Metabolism

Pharmacokinetics

Detailed pharmacokinetic parameters such as half-life, volume of distribution, and clearance for this compound in humans are not well-documented in contemporary literature. As an ultra-short-acting anesthetic, it is characterized by rapid onset and a short duration of action, which is primarily due to the rapid redistribution of the drug from the central nervous system to other tissues, particularly fat.

Metabolism

The primary metabolic pathway for this compound is S-demethylation. This reaction is catalyzed by microsomal enzymes in the liver and requires the presence of NADPH and oxygen. The S-methyl group of the 2-(methylthio)ethyl side chain is removed, leading to the formation of a less active metabolite.

Metabolic pathway of this compound.

Analytical Methods

The determination of this compound concentrations in biological matrices such as plasma would likely involve chromatographic techniques.

Experimental Protocol: Hypothetical Plasma Analysis

Principle: A high-performance liquid chromatography (HPLC) method coupled with ultraviolet (UV) or mass spectrometric (MS) detection would be suitable for the quantification of this compound in plasma.

Procedure:

-

Sample Preparation:

-

To a plasma sample, add an internal standard (e.g., a structurally similar thiobarbiturate not expected to be present).

-

Perform protein precipitation by adding a solvent like acetonitrile.

-

Centrifuge to pellet the precipitated proteins.

-

The supernatant can be further purified using solid-phase extraction (SPE) if necessary.

-

-

Chromatographic Separation:

-

Inject the prepared sample onto a C18 reverse-phase HPLC column.

-

Use a mobile phase gradient of acetonitrile and water (with a modifier like formic acid for MS detection) to achieve separation.

-

-

Detection and Quantification:

-

Monitor the eluent using a UV detector at a wavelength where this compound has significant absorbance or a mass spectrometer for higher sensitivity and selectivity.

-

Construct a calibration curve using standards of known concentrations to quantify the amount of this compound in the sample.

-

Toxicology

Conclusion

This compound represents an early effort in the development of ultra-short-acting intravenous anesthetics. While it showed some favorable properties compared to thiopental, its clinical use was ultimately limited. For contemporary researchers, this compound serves as a case study in barbiturate pharmacology and metabolism. The information provided in this guide offers a foundational understanding of its chemical and biological characteristics, which can be valuable for comparative studies, the development of new anesthetic agents, and research into the mechanisms of drug action on the GABA-A receptor.

References

Early Clinical and Preclinical Evaluation of Neraval: A Technical Overview

Disclaimer: The anesthetic agent "Neraval" is not a recognized compound in publicly available scientific literature. This guide has been constructed based on general principles of anesthetic drug development and utilizes data from a structurally similar compound, "Neral" (the cis-isomer of citral), as a speculative proxy for illustrative purposes. The information presented herein is intended for a professional audience of researchers, scientists, and drug development experts to showcase a structured approach to the early-stage evaluation of a novel anesthetic.

Introduction

The development of novel anesthetic agents is a critical endeavor in modern medicine, aimed at improving safety profiles, enhancing recovery times, and providing more tailored anesthetic experiences for diverse patient populations. This document outlines the foundational preclinical and early clinical data for a hypothetical anesthetic agent, "Neraval." The subsequent sections detail its pharmacokinetic and pharmacodynamic profiles, based on initial preclinical models, and provide insight into the experimental methodologies employed.

Pharmacokinetic Profile

The pharmacokinetic properties of an anesthetic agent are fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME). These parameters dictate the onset, duration of action, and potential for accumulation or drug-drug interactions. The following table summarizes the pharmacokinetic profile of Neral, which we are using as a model for Neraval. The data is largely inferred from studies on its parent compound, citral.

Table 1: Summary of Pharmacokinetic Parameters for Neral (inferred from Citral studies)

| Parameter | Observation | Species | Citation |

| Absorption | Rapid and extensive from the gastrointestinal tract following oral administration. | Fischer 344 rats | [1] |

| Distribution | Limited distribution of the unchanged compound due to rapid metabolism. Focus is on metabolite distribution. | Not Specified | [1] |

| Metabolism | Rapid and primary biotransformation occurs in the liver. | Not Specified | [1] |

| Primary Metabolic Pathway | Oxidation of the aldehyde group to form neranic acid, followed by beta-oxidation. | Not Specified | [1] |

| Secondary Metabolic Pathway | Reduction of the aldehyde group to form nerol, which can undergo conjugation. | Not Specified | [1] |

| Excretion | Rapid, with metabolites primarily excreted via urine within 24-48 hours. A smaller fraction is eliminated through feces and expired air. | Rats | [1] |

Pharmacodynamic Properties

Pharmacodynamics describes the biochemical and physiological effects of a drug on the body. For an anesthetic, this primarily involves its interaction with the central and peripheral nervous systems to induce a state of anesthesia. While specific data for "Neraval" is unavailable, the following table outlines hypothetical pharmacodynamic characteristics based on the known mechanisms of local and general anesthetics. Local anesthetics typically function by blocking sodium channels, thereby inhibiting nerve impulse transmission.[2][3][4]

Table 2: Hypothetical Pharmacodynamic Profile of Neraval

| Parameter | Description | Postulated Mechanism |

| Primary Target | Voltage-gated sodium channels in neuronal membranes. | Binding to a specific receptor site within the sodium channel, preventing sodium ion influx and blocking nerve conduction.[3][4] |

| Effect | Reversible blockade of nerve impulse conduction. | Inhibition of the depolarization phase of the action potential. |

| Secondary Targets | Potential modulation of other ion channels (e.g., potassium, calcium) or neurotransmitter receptors (e.g., GABAA, NMDA). | To be determined in further studies. |

| Desired Clinical Outcome | Local anesthesia, analgesia. | Loss of sensation in a localized area without loss of consciousness.[4] |

Experimental Protocols

Preclinical Pharmacokinetic Evaluation in a Rodent Model

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of Neraval following oral administration in Fischer 344 rats.

Methodology:

-

Animal Model: Male and female Fischer 344 rats, 8-10 weeks old, are used. Animals are housed in controlled environmental conditions with a 12-hour light/dark cycle and access to standard chow and water ad libitum.

-

Drug Administration: A single oral gavage dose of radiolabeled Neraval is administered to the rats. A control group receives the vehicle only.

-

Sample Collection:

-

Blood: Serial blood samples are collected from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration. Plasma is separated by centrifugation.

-

Urine and Feces: Animals are housed in metabolic cages for the separate collection of urine and feces at 24-hour intervals for up to 48 hours.

-

Expired Air: A subset of animals is placed in chambers designed to capture expired air, allowing for the quantification of radiolabeled CO2.

-

-

Analysis:

-

The concentration of the parent drug and its metabolites in plasma, urine, and feces is determined using liquid scintillation counting and high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).

-

-

Data Interpretation: Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life (t1/2) are calculated from the plasma concentration-time data. The proportion of the administered dose recovered in urine, feces, and expired air is determined to understand the routes and extent of excretion.

Visualizations

Signaling Pathway

The following diagram illustrates the proposed mechanism of action for a local anesthetic like Neraval, focusing on the blockade of voltage-gated sodium channels.

Experimental Workflow

The diagram below outlines the experimental workflow for the preclinical pharmacokinetic study described in section 4.1.

References

Physicochemical Properties of Methioturiate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methioturiate, also known to be the sodium salt of methitural, is a barbiturate derivative that was previously explored for its anesthetic properties.[1] A thorough understanding of its physicochemical properties is fundamental for research, drug development, and formulation activities. This guide provides a comprehensive overview of the available data on methioturiate and its parent compound, this compound, including their chemical structures, molecular characteristics, and solubility.

Physicochemical Properties

The physicochemical properties of this compound and its sodium salt, methioturiate, are summarized in the tables below. It is important to note the distinction between the two forms, as the salt form exhibits significantly different solubility characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 5-(1-methylbutyl)-5-[2-(methylthio)ethyl]-2-thioxo-1,3-diazinane-4,6-dione | |

| CAS Number | 467-43-6 | [2] |

| Chemical Formula | C₁₂H₂₀N₂O₂S₂ | [2][3] |

| Molecular Weight | 288.43 g/mol | [3] |

| Appearance | Solid powder (presumed) | [4] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| pKa | Data not available | |

| logP | Data not available | |

| Solubility | Data not available |

Table 2: Physicochemical Properties of Methioturiate (this compound Sodium)

| Property | Value | Source |

| Synonyms | This compound Sodium, Neraval, Thiogenal | [1][2][5] |

| CAS Number | 730-68-7 | [2][5] |

| Chemical Formula | C₁₂H₁₉N₂NaO₂S₂ | [2][5] |

| Molecular Weight | 310.41 g/mol | [2][5] |

| Appearance | Very hygroscopic, yellow crystals | [2] |

| Solubility in Water | Freely soluble | [2] |

| pH of 10% aq. soln. | ~9.5 | [2] |

Experimental Protocols

Detailed experimental protocols for determining the key physicochemical properties of this compound are not available in the reviewed literature. However, the following sections describe standard methodologies employed for the characterization of barbiturate derivatives.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process as outlined in the literature.[1] The general workflow involves the alkylation of a cyanoacetate derivative followed by condensation with thiourea and subsequent hydrolysis.

Determination of Melting Point (Capillary Method)

The melting point of a solid crystalline substance like this compound can be determined using the capillary tube method. This technique relies on observing the temperature at which the solid phase transitions to a liquid phase.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, with the sample positioned adjacent to the thermometer bulb. This assembly is then placed in a suitable heating bath (e.g., oil bath or a melting point apparatus with a heated block).[6]

-

Heating: The heating bath is heated gradually, and the temperature is monitored closely. The rate of heating should be slow, approximately 1-2°C per minute, as the temperature approaches the expected melting point to ensure thermal equilibrium.[7]

-

Observation: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has transformed into a clear liquid is recorded as the completion of melting. The range between these two temperatures is reported as the melting point range.[7]

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) of a weakly acidic compound like this compound can be determined by potentiometric titration. This method involves monitoring the pH of a solution of the compound as a titrant of known concentration is added.

Methodology:

-

Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic solvent like ethanol to ensure solubility. The ionic strength of the solution is kept constant by adding a neutral salt (e.g., KCl).[8][9]

-

Titration: The solution is titrated with a standardized solution of a strong base, such as sodium hydroxide (NaOH), added in small, known increments.[8][9][10]

-

pH Measurement: After each addition of the titrant, the solution is allowed to equilibrate, and the pH is measured using a calibrated pH meter.[8][9][10]

-

Data Analysis: A titration curve is constructed by plotting the measured pH against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[9]

Determination of logP (Shake-Flask Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is determined by its distribution between an aqueous and an immiscible organic phase, typically n-octanol and water. The shake-flask method is the traditional and most reliable technique for its determination.[11][12]

Methodology:

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The funnel is shaken vigorously to facilitate the partitioning of the compound between the two phases until equilibrium is reached.[13]

-

Phase Separation and Analysis: The two phases are carefully separated. The concentration of this compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[12]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[13]

Mechanism of Action

As a barbiturate, this compound is presumed to exert its anesthetic effects by modulating the function of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.

The binding of this compound to an allosteric site on the GABA-A receptor is thought to potentiate the effect of GABA. This potentiation leads to an increase in the duration of the opening of the associated chloride ion channel, resulting in an enhanced influx of chloride ions into the neuron. The increased intracellular chloride concentration causes hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential. This overall reduction in neuronal excitability contributes to the central nervous system depression observed with barbiturate anesthetics.

Conclusion

This technical guide consolidates the available physicochemical information for methioturiate and its parent compound, this compound. While a complete experimental dataset for all properties of this compound is not currently available, the provided general protocols for barbiturates offer a solid foundation for researchers to conduct their own determinations. The outlined synthesis and mechanism of action provide a framework for further investigation into the pharmacological and toxicological profiles of this compound. The data and methodologies presented herein are intended to support ongoing and future research in the fields of medicinal chemistry, pharmacology, and drug development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [drugfuture.com]

- 3. This compound [webbook.nist.gov]

- 4. medkoo.com [medkoo.com]

- 5. This compound sodium | C12H19N2NaO2S2 | CID 23674496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. Optimization of a novel two-phase potentiometric titration method of barbiturates with mercury (II). Part II: Experimental evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 13. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Synthesis of 5-[2-(methylsulfanyl)ethyl]-5-(2-pentanyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines the synthetic pathway for 5-[2-(methylsulfanyl)ethyl]-5-(2-pentanyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, a 5,5-disubstituted thiobarbiturate. Thiobarbiturates are a class of compounds with a wide range of biological activities and are of significant interest in medicinal chemistry. The synthesis of these molecules is a well-established process, typically involving the condensation of a disubstituted malonic ester with thiourea.

Core Synthesis Strategy

The primary approach for the synthesis of 5,5-disubstituted thiobarbiturates is the condensation reaction between a suitably substituted diethyl malonate and thiourea in the presence of a strong base, such as sodium ethoxide. This reaction leads to the formation of the heterocyclic thiobarbiturate ring.

The overall synthetic scheme can be visualized as a two-stage process:

-

Synthesis of the Disubstituted Malonic Ester: This involves the sequential alkylation of diethyl malonate to introduce the desired substituents at the α-carbon.

-

Cyclization with Thiourea: The resulting disubstituted diethyl malonate is then condensed with thiourea to form the final thiobarbiturate product.

Experimental Protocols

Stage 1: Synthesis of Diethyl 2-[2-(methylsulfanyl)ethyl]-2-(2-pentanyl)malonate

This stage involves a two-step alkylation of diethyl malonate. The order of addition of the alkyl groups can be varied.

Materials:

-

Diethyl malonate

-

Sodium ethoxide (NaOEt)

-

Absolute ethanol

-

1-bromo-2-(methylsulfanyl)ethane

-

2-bromopentane

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Protocol:

-

First Alkylation (Introduction of the 2-pentanyl group):

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1.0 eq) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Add diethyl malonate (1.0 eq) dropwise to the stirred solution at room temperature.

-

After the addition is complete, heat the mixture to reflux for 1 hour to ensure complete formation of the enolate.

-

Cool the mixture to room temperature and add 2-bromopentane (1.0 eq) dropwise.

-

Heat the reaction mixture to reflux for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture and remove the ethanol under reduced pressure.

-

Partition the residue between diethyl ether and water. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to obtain crude diethyl 2-(2-pentanyl)malonate.

-

-

Second Alkylation (Introduction of the 2-(methylsulfanyl)ethyl group):

-

Prepare a fresh solution of sodium ethoxide (1.0 eq) in absolute ethanol in a separate flask as described above.

-

Add the crude diethyl 2-(2-pentanyl)malonate (1.0 eq) dropwise to the sodium ethoxide solution.

-

Heat the mixture to reflux for 1 hour.

-

Cool to room temperature and add 1-bromo-2-(methylsulfanyl)ethane (1.0 eq) dropwise.

-

Heat the reaction to reflux for 12-18 hours, monitoring by TLC.

-

Work-up the reaction as described in the first alkylation step to yield crude diethyl 2-[2-(methylsulfanyl)ethyl]-2-(2-pentanyl)malonate.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

-

Stage 2: Synthesis of 5-[2-(methylsulfanyl)ethyl]-5-(2-pentanyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Materials:

-

Diethyl 2-[2-(methylsulfanyl)ethyl]-2-(2-pentanyl)malonate

-

Thiourea

-

Sodium ethoxide (NaOEt)

-

Absolute ethanol

-

Water

-

Concentrated Hydrochloric Acid (HCl)

Protocol:

-

Condensation and Cyclization:

-

In a round-bottom flask fitted with a reflux condenser, dissolve sodium ethoxide (2.2 eq) in absolute ethanol under an inert atmosphere.

-

Add thiourea (1.1 eq) to the solution and stir until dissolved.

-

To this solution, add diethyl 2-[2-(methylsulfanyl)ethyl]-2-(2-pentanyl)malonate (1.0 eq) dropwise.

-

Heat the reaction mixture to reflux for 24-48 hours. A precipitate of the sodium salt of the thiobarbiturate may form.[1]

-

Monitor the reaction for the disappearance of the malonic ester by TLC.

-

-

Work-up and Isolation:

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in water.

-

Carefully acidify the aqueous solution with concentrated HCl with cooling in an ice bath until the pH is acidic, leading to the precipitation of the crude product.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry.

-

-

Purification:

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 5-[2-(methylsulfanyl)ethyl]-5-(2-pentanyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione.

-

Data Presentation

The following tables summarize expected quantitative data for the synthesis. Actual yields and physical properties may vary.

Table 1: Reactant Quantities and Molar Equivalents

| Stage | Compound | Molecular Weight ( g/mol ) | Molar Equivalent |

| 1a | Diethyl malonate | 160.17 | 1.0 |

| Sodium ethoxide | 68.05 | 1.0 | |

| 2-bromopentane | 151.04 | 1.0 | |

| 1b | Diethyl 2-(2-pentanyl)malonate | 230.31 | 1.0 |

| Sodium ethoxide | 68.05 | 1.0 | |

| 1-bromo-2-(methylsulfanyl)ethane | 155.06 | 1.0 | |

| 2 | Diethyl 2-[2-(methylsulfanyl)ethyl]-2-(2-pentanyl)malonate | 304.45 | 1.0 |

| Thiourea | 76.12 | 1.1 | |

| Sodium ethoxide | 68.05 | 2.2 |

Table 2: Expected Product Yield and Physical Properties

| Compound | Expected Yield (%) | Physical State | Melting Point (°C) |

| Diethyl 2-[2-(methylsulfanyl)ethyl]-2-(2-pentanyl)malonate | 60-75 | Colorless to pale yellow oil | N/A |

| 5-[2-(methylsulfanyl)ethyl]-5-(2-pentanyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione | 70-85 | White to off-white solid | To be determined |

Visualizations

Synthesis Pathway

Caption: Overall synthesis pathway for the target thiobarbiturate.

Experimental Workflow: Cyclization and Purification

Caption: Workflow for the isolation and purification of the final product.

References

Methitural: A Technical Whitepaper on its Discovery and Initial Trials

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to the discovery, synthesis, and initial evaluation of Methitural, an ultra-short-acting intravenous anesthetic from the thiobarbiturate class. It is intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Synthesis

This compound, chemically known as 5-[2-(methylsulfanyl)ethyl]-5-(2-pentanyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, was developed in the 1950s. The synthesis of this barbiturate derivative was first reported by Zima and Von Werder and patented in 1957 under US Patent 2,802,827, assigned to E. Merck.[1] The synthesis involves a multi-step process.

Synthesis Protocol

The synthesis of this compound, as described in the patent, involves the alkylation of a substituted cyanoacetate with 2-chloroethylmethyl sulfide. The resulting cyanoester is then condensed with thiourea, followed by hydrolysis of the imine to yield the final this compound product.[1]

Experimental Protocol: Synthesis of this compound

-

Step 1: Alkylation of Substituted Cyanoacetate. A carbanion of a substituted cyanoacetate is generated and subsequently alkylated using 2-chloroethylmethyl sulfide.

-

Step 2: Condensation with Thiourea. The cyanoester from the previous step is condensed with thiourea.

-

Step 3: Hydrolysis. The resulting imine from the condensation reaction is hydrolyzed to yield this compound.

Mechanism of Action: Interaction with the GABA-A Receptor

As a thiobarbiturate, this compound exerts its anesthetic effects by modulating the activity of the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.

Barbiturates bind to a specific site on the GABA-A receptor, distinct from the GABA binding site. This binding potentiates the effect of GABA by increasing the duration of the chloride channel opening. The influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus causing central nervous system depression and anesthesia.

Initial Preclinical and Clinical Trials

Following its synthesis, this compound, under the trade names Neraval and Thiogenal, underwent preclinical and clinical evaluation to determine its efficacy and safety as an intravenous anesthetic.

Preclinical Studies

A key preclinical study was conducted by Irwin et al. in 1956, comparing this compound with the existing standard, thiopental, in cats, dogs, and monkeys. This study laid the groundwork for its progression to human trials.

Experimental Protocol: Preclinical Evaluation (Irwin et al., 1956)

-

Animal Models: The study utilized cats, dogs, and monkeys to assess the anesthetic properties of this compound.

-

Drug Administration: this compound and thiopental were administered intravenously.

-

Parameters Monitored: Key parameters likely included the dose required for induction of anesthesia, duration of anesthesia, and recovery time. Cardiovascular and respiratory effects were also likely monitored.

-

Comparative Analysis: The effects of this compound were directly compared to those of thiopental in the same animal models.

Initial Clinical Trials

One of the early clinical evaluations of this compound (marketed as Neraval) was reported by Houde, Hudon, and Jacques in 1957.[2][3] Their preliminary report provided initial insights into the drug's performance in a clinical setting.

Experimental Protocol: Clinical Evaluation (Houde et al., 1957)

-

Patient Population: The study included 112 patients with ages ranging from two to eighty-two years.[2]

-

Drug Administration: this compound (Neraval) was administered intravenously for surgical procedures of varying durations.[2]

-

Parameters Monitored: Clinical observations included recovery time and cardiovascular effects (systolic and diastolic blood pressure, pulse rate). The incidence of postoperative nausea and vomiting was also noted.[2]

Quantitative Data from Initial Clinical Trial (Houde et al., 1957)

| Parameter | Observation |

| Patient Population | 112 patients, aged 2-82 years[2] |

| Recovery Time | 82% of patients awake within 5 minutes post-operation[2] |

| 18% of patients awake within 30 minutes post-operation[2] | |

| Cardiovascular Effects | Systolic blood pressure drop of 20-30 mm Hg[2] |

| Diastolic blood pressure remained unchanged[2] | |

| Transient increase in pulse rate[2] | |

| Adverse Effects | Vomiting was "greatly diminished"[2] |

Conclusion

The discovery and initial trials of this compound in the 1950s demonstrated its potential as an ultra-short-acting intravenous anesthetic. Its synthesis was well-defined, and its mechanism of action was understood to be consistent with other thiobarbiturates, involving the potentiation of GABA-A receptor activity. Early clinical data suggested a rapid recovery time and a favorable side effect profile concerning postoperative vomiting. However, despite these promising initial findings, this compound's time in the market was brief, and it was ultimately superseded by other anesthetic agents. This technical guide provides a foundational understanding of the early scientific and clinical exploration of this compound for professionals in the field.

References

Methodological & Application

Application Notes and Protocols: Methitural Sodium Salt for Intravenous Anesthesia

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Methitural sodium salt is an ultra-short-acting thiobarbiturate anesthetic that was in limited clinical use in the 1950s.[1] Due to its short market presence, detailed modern pharmacokinetic and pharmacodynamic data are scarce. The following information is compiled from available historical literature and knowledge of the general properties of thiobarbiturate anesthetics. These notes are intended for research and informational purposes only and do not constitute clinical guidance.

Introduction

This compound sodium salt, also known by trade names such as Neraval and Thiogenal, is a barbiturate derivative chemically identified as sodium 5-(1-methylbutyl)-5-[2-(methylthio)ethyl]-2-thiobarbiturate.[1] It was developed as an ultra-short-acting intravenous anesthetic.[1] Like other thiobarbiturates, its primary mechanism of action is the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor, leading to central nervous system depression and anesthesia.[2]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C12H19N2NaO2S2 | [1] |

| Molecular Weight | 310.41 g/mol | [1] |

| Appearance | Yellowish, hygroscopic crystalline powder | |

| Solubility | Freely soluble in water |

Pharmacological Profile

The pharmacological effects of this compound sodium are characteristic of the thiobarbiturate class, including rapid induction of anesthesia and a short duration of action following a single bolus dose.

Pharmacodynamics

The primary pharmacodynamic effect of this compound sodium is dose-dependent depression of the central nervous system, ranging from sedation to general anesthesia.

Comparative Effects of Intravenous Anesthetics:

| Parameter | This compound Sodium (inferred) | Thiopental Sodium | Methohexital Sodium |

| Anesthetic Potency | Less potent than Methohexital | Standard | More potent than Thiopental |

| Induction Time | Rapid (seconds) | Rapid (seconds) | Rapid (seconds) |

| Duration of Action | Ultra-short | Short | Ultra-short |

| Analgesic Effect | Poor | Poor | Poor |

| Respiratory Depression | Present, dose-dependent | Present, dose-dependent | Present, dose-dependent |

| Cardiovascular Effects | Myocardial depression, vasodilation | Myocardial depression, vasodilation | Myocardial depression, vasodilation |

Pharmacokinetics

The pharmacokinetics of this compound sodium are characterized by rapid distribution to the brain and other highly perfused organs, followed by redistribution to less perfused tissues, which is the primary mechanism for the termination of its anesthetic effect after a single dose.

Key Pharmacokinetic Parameters (General for Thiobarbiturates):

| Parameter | Description |

| Absorption | Administered intravenously, bioavailability is 100%. |

| Distribution | Rapidly crosses the blood-brain barrier due to high lipid solubility. Initial distribution to vessel-rich organs (brain, heart, liver, kidneys), followed by redistribution to muscle and then fat. |

| Metabolism | Primarily hepatic, via oxidation of side chains. |

| Excretion | Metabolites are excreted renally. |

Signaling Pathway

The anesthetic effect of this compound sodium, like other barbiturates, is mediated through its interaction with the GABA-A receptor in the central nervous system.

Caption: Mechanism of action of this compound sodium at the GABA-A receptor.

Experimental Protocols

The following are generalized protocols for the preparation and administration of a thiobarbiturate anesthetic like this compound sodium for research purposes. Note: These are not validated clinical protocols.

Preparation of Anesthetic Solution

Objective: To prepare a fresh solution of this compound sodium for intravenous administration.

Materials:

-

This compound sodium salt powder

-

Sterile Water for Injection or 0.9% Sodium Chloride

-

Sterile vials and syringes

-

Appropriate personal protective equipment (PPE)

Procedure:

-

Perform all procedures under aseptic conditions.

-

Calculate the required amount of this compound sodium based on the desired concentration (e.g., 2.5% or 25 mg/mL).

-

Reconstitute the this compound sodium powder with the appropriate volume of sterile diluent.

-

Gently agitate the vial until the powder is completely dissolved.

-

Visually inspect the solution for any particulate matter or discoloration. The solution should be a clear, yellowish liquid.

-

Use the prepared solution promptly, as barbiturate solutions can be unstable.

In Vivo Anesthesia Induction in a Rodent Model (Example)

Objective: To induce general anesthesia in a rat model for a short surgical procedure.

Materials:

-

Prepared this compound sodium solution (e.g., 10 mg/mL)

-

Rat model

-

Appropriate catheters for intravenous administration (e.g., tail vein)

-

Monitoring equipment (e.g., for heart rate, respiratory rate)

-

Heating pad to maintain body temperature

Procedure:

-

Acclimatize the animal to the experimental setting.

-

Weigh the animal to determine the correct dosage.

-

Secure the animal in a suitable restraint device and place an intravenous catheter.

-

Administer a test dose of this compound sodium (e.g., 5-10 mg/kg) intravenously.

-

Administer the induction dose of this compound sodium (e.g., 20-40 mg/kg) as a slow bolus injection.

-

Continuously monitor the animal for the depth of anesthesia (e.g., loss of righting reflex, response to pedal withdrawal reflex).

-

Maintain anesthesia with intermittent boluses or a continuous infusion, titrating to effect.

-

Monitor vital signs throughout the procedure.

-

Allow the animal to recover on a heating pad, monitoring until fully ambulatory.

Experimental Workflow

The following diagram illustrates a general workflow for evaluating a novel intravenous anesthetic in a preclinical setting.

Caption: General workflow for in vivo anesthetic evaluation.

Conclusion

This compound sodium salt is a historically significant ultra-short-acting thiobarbiturate anesthetic. While it is no longer in clinical use, its study provides insights into the structure-activity relationships of barbiturates. For modern research, a thorough understanding of the general pharmacology of this class of drugs is essential when investigating historical compounds or developing new intravenous anesthetic agents. Due to the limited availability of specific data, any experimental work with compounds like this compound sodium should be approached with caution and would require extensive preliminary dose-finding and safety studies.

References

Historical Methods of Methitural Administration: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methitural, also known as Neraval or Thiogenal, was an ultra-short-acting barbiturate anesthetic introduced in the 1950s.[1][2] As a thiobarbiturate derivative, it was administered intravenously to induce anesthesia.[1][2] Despite initial interest, its clinical use was short-lived, and it was quickly superseded by other agents, primarily due to a limited therapeutic advantage over the more established thiopental and higher associated costs.[3][4] These notes provide a detailed overview of the historical methods of this compound administration based on the available scientific literature from the era.

Mechanism of Action: GABAergic Pathway

Like other barbiturates, this compound's primary mechanism of action is the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor in the central nervous system.[3][5][6] This interaction increases the duration of chloride channel opening, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability, resulting in sedation and anesthesia.[3][6]

Caption: Signaling pathway of this compound at the GABA-A receptor.

Data Summary

Due to the limited clinical use of this compound, extensive quantitative data in publicly available literature is scarce. The following tables summarize the available information, with some data for the contemporary barbiturate Methohexital provided for comparative context.

Table 1: this compound Dosage and Administration

| Parameter | Value | Species | Route of Administration | Source |

| Anesthetic Induction | Data not available | Human | Intravenous | N/A |

| Anesthetic Induction | Data not available | Cat, Dog, Monkey | Intravenous | Irwin et al., 1956 |

Table 2: Comparative Barbiturate (Methohexital) Intravenous Dosage for Anesthetic Induction

| Parameter | Value | Species | Route of Administration | Source |

| Anesthetic Induction | 1.0 - 1.5 mg/kg | Human (Adult) | Intravenous (1% solution) | Drugs.com, 2025 |

| Anesthetic Induction | 50 - 120 mg (average 70 mg) | Human (Adult) | Intravenous (1% solution) | Drugs.com, 2025 |

Experimental Protocols

The following are generalized protocols based on the historical context of intravenous anesthetic research in the 1950s. Specific details for this compound studies would require access to the original publications.

Protocol 1: Evaluation of Anesthetic Potency and Duration in Animal Models (Generalized)

Objective: To determine the anesthetic potency and duration of action of this compound compared to a standard barbiturate like thiopental.

Animal Model: Cats, dogs, or monkeys were commonly used.[5]

Methodology:

-

Animal Preparation:

-

Animals are fasted overnight with ad libitum access to water.

-

Pre-anesthetic assessment of baseline physiological parameters (heart rate, respiratory rate, temperature) is conducted.

-

An intravenous catheter is placed in a suitable vein (e.g., cephalic or saphenous).

-

-

Drug Preparation:

-

This compound sodium is reconstituted in sterile water for injection to a specified concentration (e.g., 1% or 2.5% solution). The concentration of Methohexital, for instance, should not exceed 1% for intravenous administration to minimize side effects.

-

-

Administration and Monitoring:

-

The anesthetic solution is administered intravenously at a controlled rate. For a similar barbiturate, Methohexital, a rate of 1 mL per 5 seconds is documented.

-

The dose is titrated to effect, with the endpoint for induction being the loss of the righting reflex or lack of response to a noxious stimulus (e.g., tail clamp).

-

Continuous monitoring of vital signs (heart rate, respiratory rate, and reflexes) is maintained throughout the experiment.

-

The duration of anesthesia is measured from the point of induction to the return of the righting reflex.

-

-

Data Analysis:

-

The effective dose for 50% of the animals (ED50) for anesthetic induction is calculated.

-

The mean duration of anesthesia is determined for different dose levels.

-

Physiological parameters are compared between the this compound and control (e.g., thiopental) groups.

-

Caption: Generalized experimental workflow for evaluating intravenous anesthetics.

Protocol 2: Clinical Administration in Oral Surgery (Generalized)

Objective: To induce and maintain anesthesia for short oral surgery procedures.

Patient Population: Adult patients undergoing procedures such as tooth extractions.

Methodology:

-

Pre-Anesthetic Evaluation:

-

Standard pre-operative assessment of the patient's medical history and physical condition.

-

Informed consent is obtained.

-

-

Equipment Preparation:

-

An intravenous line is established.

-

Emergency airway equipment and resuscitative drugs are readily available.

-

-

Anesthetic Induction:

-

This compound sodium is administered intravenously as a dilute solution.

-

The injection is given slowly, titrating the dose to the patient's response until consciousness is lost.

-

-

Maintenance of Anesthesia:

-

For very short procedures, the induction dose may be sufficient.

-

For slightly longer procedures, small incremental doses may be administered as needed, based on the patient's response to surgical stimulation.

-

-

Recovery:

-

The patient is monitored continuously during the recovery phase until they are awake, oriented, and vital signs are stable.

-

Conclusion

This compound was a historically significant, albeit transient, agent in the development of intravenous anesthesia. The administration methods were in line with other barbiturates of its time, relying on careful intravenous titration to effect. The lack of detailed, readily accessible data underscores its rapid replacement by other anesthetics. These notes provide a framework for understanding the historical context of this compound's use, with the caveat that precise protocols would require consultation of primary historical literature.

References

- 1. Barbiturate activation and modulation of GABA(A) receptors in neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. news-medical.net [news-medical.net]

- 4. Rise and decline of the barbiturate this compound for intravenous anesthesia: A systematic search and narrative synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sodium thiopental - Wikipedia [en.wikipedia.org]

- 6. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols: The Use of Methitural in Short-Acting Surgery

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Methitural (also known as Neraval or Thiogenal) is an ultra-short-acting barbiturate anesthetic that was introduced in the 1950s.[1] While it saw some use in short surgical procedures, it has largely been superseded by newer agents with more favorable safety profiles and is not in widespread clinical use today.[2] These application notes and protocols are based on historical data and general principles of barbiturate anesthetics. Modern, comprehensive clinical data and standardized protocols for this compound are limited. Researchers investigating this compound should exercise caution and adhere to all relevant ethical and safety guidelines for preclinical and clinical research.

Introduction

This compound is a thiobarbiturate derivative that acts as a positive allosteric modulator of the GABA-A receptor, leading to central nervous system depression and anesthesia.[1][3] Its rapid onset and short duration of action made it a candidate for anesthesia in brief surgical and diagnostic procedures.[2] These notes provide an overview of its mechanism of action, historical clinical data, and generalized protocols for its application in a research setting.

Mechanism of Action

Like other barbiturates, this compound's primary mechanism of action is the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[3] This action increases the duration of chloride channel opening, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability. At higher concentrations, barbiturates can also directly activate the GABA-A receptor.

References

Neraval: Clinical Application in Oral Surgery - Application Notes and Protocols

Disclaimer: The following information on "Neraval" is based on currently available public information. As of late 2025, "Neraval" appears to be an investigational compound not yet approved for general clinical use. The protocols described are based on preclinical and early-phase clinical trial data and should be adapted based on further research and regulatory guidance.

Introduction

Neraval is an emerging therapeutic agent with significant potential in the field of oral surgery. Its primary mechanism of action centers on the modulation of inflammatory pathways and the promotion of tissue regeneration, making it a candidate for a variety of applications, including post-operative pain management, reduction of swelling, and enhancement of wound healing. This document outlines the current understanding of Neraval's clinical application, including its mechanism of action, proposed experimental protocols for its evaluation, and a summary of available quantitative data.

Mechanism of Action

Neraval is a selective antagonist of the Bradykinin B1 receptor (BDKBR1). Under inflammatory conditions, such as those induced by surgical trauma, the expression of BDKBR1 is significantly upregulated. The binding of its ligand, des-Arg⁹-bradykinin, to BDKBR1 initiates a signaling cascade that contributes to vasodilation, increased vascular permeability, and the sensation of pain. By selectively blocking this receptor, Neraval effectively mitigates the inflammatory response at the surgical site.

Furthermore, preclinical studies suggest that Neraval may also promote tissue regeneration by modulating the activity of matrix metalloproteinases (MMPs) and influencing cytokine profiles to favor a pro-healing environment.

Signaling Pathway of Neraval

Application Notes and Protocols for Methitural and Related Barbiturates

Disclaimer: Methitural (also known as Neraval or Thiogenal) is an ultra-short-acting barbiturate anesthetic that was introduced in the 1950s but is no longer in clinical use.[1][2] Consequently, detailed contemporary dosage and administration protocols are not available for this specific compound. The information provided below is based on historical data and, for a more practical and relevant application, is supplemented with detailed protocols for Methohexital , a closely related and still clinically utilized ultra-short-acting barbiturate.[3] These notes are intended for researchers, scientists, and drug development professionals.

Overview and Mechanism of Action